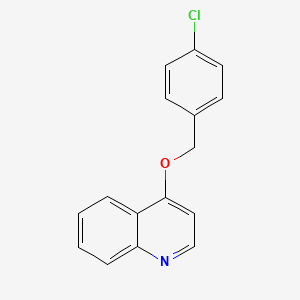

4-((4-Chlorobenzyl)oxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12ClNO |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methoxy]quinoline |

InChI |

InChI=1S/C16H12ClNO/c17-13-7-5-12(6-8-13)11-19-16-9-10-18-15-4-2-1-3-14(15)16/h1-10H,11H2 |

InChI Key |

VYRWPLSEGFGCIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 4 Chlorobenzyl Oxy Quinoline Analogues

Impact of Substituents on the Quinoline (B57606) Nucleus on Molecular Interaction Profiles

The quinoline ring is a key pharmacophore, and substituents at various positions can significantly modulate the compound's pharmacological profile. The electronic properties, size, and hydrogen-bonding capacity of these substituents can enhance or diminish the molecule's efficacy.

Influence of Position 2 Substituents

The C-2 position of the quinoline ring is a critical site for modification, where the introduction of different functional groups can drastically alter biological activity. Research has shown that bulky, hydrophobic substituents at this position are often necessary for certain inhibitory activities. For instance, in a series of quinoline 4-carboxylic acid analogues designed as inhibitors of dihydroorotate (B8406146) dehydrogenase, a bulky hydrophobic group at the C-2 position was identified as a crucial requirement for potent inhibition. nih.gov

Conversely, the electronic nature of the substituent at position 2 plays a significant role. In the context of antimalarial quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) at C-2 enhanced activity against the 3D7 strain of Plasmodium falciparum. nih.gov In stark contrast, introducing an electron-withdrawing chlorine atom (-Cl) at the same position resulted in a complete loss of activity. nih.gov This highlights the sensitivity of the molecular target to the electronic environment of the quinoline core. However, in other contexts, such as antiproliferative agents, certain substituents at the C-2 position have been found to decrease the compound's effectiveness. nih.gov For leukotriene D4 receptor antagonists, a large ethenylphenyl-tetrazole-containing substituent at the C-2 position of a 7-chloroquinoline (B30040) core produced a highly potent compound.

Table 1: Impact of Position 2 Substituents on Quinoline Analogues

| Substituent Type | Effect on Activity | Context | Reference |

|---|---|---|---|

| Bulky Hydrophobic Groups | Increased Potency | Dihydroorotate Dehydrogenase Inhibition | nih.gov |

| Electron-Donating (-OCH₃) | Enhanced Activity | Antimalarial | nih.gov |

| Electron-Withdrawing (-Cl) | Loss of Activity | Antimalarial | nih.gov |

| Various Groups | Decreased Activity | Antiproliferative | nih.gov |

Role of Position 6 Substituents

Substituents at the C-6 position of the quinoline nucleus have been shown to be pivotal in modulating the activity of these analogues. In the development of retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists, optimization of the substituent at the 6-position was a key strategy. X-ray crystallography revealed that a hydrogen-bond acceptor on the C-6 substituent forms a conserved and critical interaction with the receptor.

In studies of 4-anilinoquinazolines, a related chemical scaffold, various substituents at the 6-position were examined. Halogens (like chlorine and bromine) and nitro groups were well-tolerated and resulted in potency similar to the parent compound. However, substituents such as methoxy (-OCH₃) and cyano (-CN) groups led to reduced potency, while larger aryl groups were not tolerated at all, causing a complete loss of activity. Similarly, in another series, a 6-methoxy group on a quinolinyl moiety led to a modest decrease in inhibitory potential. For antimycobacterial quinolines, the most effective compounds featured chlorine or bromine at the 6-position, with a methoxy group providing a relative improvement over unsubstituted analogues.

Table 2: Influence of Position 6 Substituents on Quinoline and Quinazoline (B50416) Analogues

| Substituent | Effect on Activity | Context | Reference |

|---|---|---|---|

| Halogens (Cl, Br), Nitro (-NO₂) | Maintained Potency | mGlu5 Antagonism | |

| Methoxy (-OCH₃), Cyano (-CN) | Reduced Potency | mGlu5 Antagonism | |

| Large Aryl Groups | Loss of Activity | mGlu5 Antagonism | |

| Hydrogen-Bond Acceptor | High Affinity | RORγt Inverse Agonism |

Significance of Substituents at Position 7

The C-7 position of the quinoline ring is arguably one of the most critical for the biological activity of many quinoline-based compounds, particularly in the context of antimalarial drugs. A consensus model from the literature suggests that a small, electron-withdrawing group at this position is a requirement for high potency. The 7-chloro substituent is a hallmark of many successful antimalarial drugs, including chloroquine (B1663885).

Systematic studies on 4-aminoquinolines have confirmed this principle. An investigation of eleven different substituents at the 7-position found a direct correlation between the electron-withdrawing capacity of the group (as measured by the Hammett constant) and the compound's ability to inhibit β-hematin formation, a key process in the malaria parasite. Electron-withdrawing groups at C-7 lower the basicity (pKₐ) of the quinoline ring nitrogen, which influences drug accumulation in the parasite's acidic food vacuole. Beyond halogens, a 7-phenoxy substitution was also found to confer high potency against multi-drug resistant malarial strains. The importance of the 7-chloro group extends to other therapeutic areas; for example, a 7-chloro-4-phenylsulfonyl quinoline demonstrated good anti-inflammatory potential. nih.gov

Effects of Modifications on the Benzyl (B1604629) Moiety on Molecular Interactions

The benzyl moiety of 4-((4-Chlorobenzyl)oxy)quinoline serves as a crucial lipophilic domain that interacts with the biological target. Modifications to this part of the molecule, including the pattern of substitution on the aromatic ring and the nature of the linker connecting it to the quinoline core, have profound effects on activity.

Halogenation Patterns on the Benzyl Ring

The substitution pattern on the pendant benzyl ring is a key determinant of biological activity. In a study of N-(4-(benzyloxy)benzyl)-4-aminoquinolines as antimycobacterial agents, the effect of halogenation on the benzyloxy group was explored. The presence of a chlorine or fluorine atom at the 4-position of the benzyl ring resulted in the most potent molecules in the series, with minimum inhibitory concentration (MIC) values of 2.7 µM and 2.8 µM, respectively. In contrast, the unsubstituted analogue was significantly less active, with a MIC of 5.8 µM, demonstrating a more than two-fold reduction in activity.

This indicates that a halogen at the para-position of the benzyl ring is highly favorable for this specific activity. Further substitution was not necessarily beneficial; the introduction of a second fluorine atom at the 3-position (creating a 3,4-difluoro pattern) reduced the inhibitory capacity compared to the 4-fluoro analogue. This suggests that while halogenation is important, the specific position and number of halogen atoms are finely tuned for optimal molecular interaction.

Table 3: Effect of Halogenation on the Benzyl Moiety of Quinoline Analogues

| Benzyl Ring Substitution | Relative Activity | Context | Reference |

|---|---|---|---|

| 4-Chloro | Most Potent (MIC = 2.7 µM) | Antimycobacterial | |

| 4-Fluoro | High Potency (MIC = 2.8 µM) | Antimycobacterial | |

| Unsubstituted | Less Potent (MIC = 5.8 µM) | Antimycobacterial |

Variations in the Length and Nature of the Linker

The ether linkage in this compound is a critical structural element that dictates the spatial relationship between the quinoline nucleus and the benzyl moiety. Altering the length and chemical nature of this linker can significantly impact the compound's ability to fit into a receptor's binding pocket.

In studies on related quinazoline derivatives, the length of an alkyloxy linker between the core and another moiety was found to be crucial. For some EGFR/HER2 inhibitors, a flexible four-carbon linker was found to increase antiproliferative and inhibitory activities. However, in a different series, compounds with a three-carbon alkyloxy linker were less potent than those with a shorter two-carbon bridge, suggesting an optimal length for specific receptor interactions. The introduction of an aromatic ring into the side chain has also been explored, sometimes leading to compounds with reduced toxicity and activity. In hybrids of the drug imatinib (B729) with quinoline, a derivative containing a three-carbon oxypropyl linker connecting to the C-4 position of a 7-chloroquinoline was synthesized, demonstrating the exploration of longer linkers in this class of compounds. nih.gov The nature of the linker is also a key variable; replacing the ether oxygen with other groups, such as an amino group to create an aminoalkyl linker, fundamentally changes the molecule's properties and has been a successful strategy in developing antimalarial 4-aminoquinolines.

Conformational Analysis and its Correlation with Molecular Interactions

The interaction between a ligand and its target is often highly dependent on a precise geometric and electronic complementarity. For instance, the relative orientation of the quinoline ring and the chlorobenzyl group can determine the effectiveness of crucial molecular interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues in the target's binding pocket.

While specific experimental data on the conformational analysis of this compound is not extensively available in the public domain, general principles from related structures, such as quinazoline derivatives, can offer valuable insights. For example, studies on quinazoline-based inhibitors have shown that the length and flexibility of linkers between aromatic rings are critical for optimal binding. Analogues with linkers that are too long or too rigid may adopt unfavorable conformations that prevent effective interaction with the target. In one study on quinazoline derivatives, it was found that compounds with a three-carbon alkyloxy linker were less potent than those with a two-carbon bridge due to a less favorable binding mode.

SAR Insights from Computational and In Silico Studies

Computational and in silico methods have revolutionized the study of SAR by enabling the prediction of biological activity and the elucidation of interaction mechanisms at the molecular level. These techniques include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For quinoline derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes. These models often reveal that specific physicochemical properties, such as molecular mass, electronegativity, and partial charges, have a significant influence on the inhibitory activity. mdpi.com For instance, a QSAR model for a series of 4-(2-fluorophenoxy) quinoline derivatives demonstrated the importance of these descriptors in predicting their c-MET kinase inhibition potential. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of key interactions and provides a basis for designing more potent and selective inhibitors. For example, in studies of quinoline-based inhibitors, docking simulations have been used to identify critical hydrogen bonding and hydrophobic interactions within the active site of enzymes like EGFR kinase.

While specific docking studies on this compound are not readily found in the literature, data from related quinazoline compounds can be illustrative. For instance, the substitution pattern on the aniline (B41778) ring of 4-anilino-quinazoline derivatives has been shown to significantly impact their inhibitory activity against EGFR. Para-substitution with electron-withdrawing groups like chlorine often leads to higher potency compared to electron-donating groups.

The following table summarizes hypothetical SAR insights for this compound analogues based on general principles observed in related quinoline and quinazoline derivatives.

| Compound | Modification | Predicted Biological Activity | Rationale |

| This compound | - | Baseline | Reference compound. |

| Analogue 1 | Replacement of 4-chloro with 4-fluoro on the benzyl ring | Potentially similar or slightly reduced activity | Fluorine is also an electron-withdrawing group but smaller than chlorine, which might slightly alter binding interactions. |

| Analogue 2 | Replacement of 4-chloro with 4-methyl on the benzyl ring | Likely reduced activity | The electron-donating nature of the methyl group could be unfavorable for interactions that benefit from an electron-deficient ring. |

| Analogue 3 | Introduction of a hydroxyl group on the quinoline ring | Potentially increased activity | The hydroxyl group could form an additional hydrogen bond with the target protein, enhancing binding affinity. |

| Analogue 4 | Shortening of the oxy-benzyl linker | Potentially altered activity | A shorter linker would change the conformational flexibility and the relative positioning of the two aromatic systems, which could be either beneficial or detrimental depending on the target's binding site topology. |

These computational approaches, by providing a deeper understanding of the molecular determinants of activity, guide the rational design of novel analogues with improved therapeutic profiles.

Mechanistic Investigations at the Molecular and Cellular Level

Interaction with Specific Molecular Targets and Enzymes

The quinoline (B57606) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, particularly enzymes.

Research into quinoline derivatives has revealed their potential to inhibit various enzymes critical for cellular function and pathogen survival.

Kinase Inhibition : The 4-anilinoquinoline structure is a well-established pharmacophore for kinase inhibition. nih.gov By replacing the typical anilino group with a benzyloxy linkage, as in 4-((4-Chlorobenzyl)oxy)quinoline, the potential for kinase inhibition may be retained or altered. For instance, certain 4-benzyloxy-quinoline derivatives are noted as potential protein tyrosine kinase inhibitors. While specific targets for this compound are not identified, related structures like 4-anilinoquinoline-3-carbonitriles have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Similarly, a maleimide derivative featuring a 1-(4-chlorobenzyl) group was designed as an ATP-competitive inhibitor of tyrosine kinases. mdpi.com The 4-aminoquinazoline core, which is structurally analogous to the quinoline core, is present in numerous approved anticancer drugs that function as kinase inhibitors, targeting EGFR, HER, VEGFR, and PI3K. nih.gov

Topoisomerase Inhibition : Quinolones are a major class of antibacterial agents that target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. oup.comnih.govdrugbank.com They function by stabilizing the enzyme-DNA complex, which leads to lethal double-strand breaks in the bacterial chromosome. oup.comnih.gov While this activity is most associated with antibacterial quinolones, other quinoline derivatives have been investigated as topoisomerase inhibitors for cancer therapy. mdpi.com For example, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). mdpi.com The planar quinoline ring system is capable of intercalating into DNA, a mechanism shared by some topoisomerase inhibitors. nih.gov

Cholinesterase Inhibition : The quinoline scaffold is a key component in the design of cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Specifically, 4-aminoquinoline (B48711) derivatives have been identified as a promising core for potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The inhibitory mechanism involves binding to the active site of the enzyme.

Table 1: Examples of Enzyme Inhibition by Various Quinoline Derivatives

| Compound Class | Enzyme Target(s) | Observed Effect |

|---|---|---|

| 4-Anilinoquinoline-3-carbonitriles | EGFR Kinase | Potent Inhibition (IC50 = 7.5 nM for one derivative) nih.gov |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Inhibition of enzyme catalytic activity mdpi.com |

| 4-Aminoquinolines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potent inhibition (Ki values from 0.075 to 25 µM) nih.gov |

| Antibacterial Quinolones | DNA Gyrase, Topoisomerase IV | Trapping of the enzyme-DNA complex, leading to cell death oup.comnih.gov |

Receptor Binding Affinities

The versatility of the quinoline scaffold extends to interactions with various cell surface and intracellular receptors.

P2X7 Receptor : Quinolinone and quinoline-based compounds have been developed as potent antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation. nih.gov Optimized quinoline derivatives achieved IC50 values as low as 3-4 nM. nih.gov

Dopamine D4 Receptor (D4R) : In a study of chiral morpholine analogs, a 2-substituted quinoline was evaluated for its binding affinity to the dopamine D4 receptor, though it was found to be significantly less potent than other analogs in the series. nih.gov

P-Selectin : A tetrahydrobenzoquinoline derivative containing a 2-(4-chlorobenzyl) substituent was identified as a clinical candidate for the antagonism of P-selectin, a cell adhesion molecule involved in inflammation and thrombosis. nih.gov

Cellular Pathway Modulation Studies

By interacting with key molecular targets, quinoline derivatives can significantly modulate critical cellular pathways, leading to outcomes such as cell death or the induction of protective processes.

Apoptosis Induction : Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). For example, a study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated their ability to induce apoptosis in cancer cell lines. nih.gov Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), was found to induce apoptosis in pancreatic cancer cells through the activation of Caspase-3 and cleavage of PARP. nih.gov The anticancer activity of a maleimide derivative with a 1-(4-chlorobenzyl) group was also linked to the induction of a mitochondria-dependent apoptosis pathway. mdpi.com

Autophagy Pathways : Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. The relationship between quinoline compounds and autophagy is complex. The well-known quinoline derivative chloroquine (B1663885) is an inhibitor of autophagy. Conversely, other derivatives have been specifically designed as autophagy inducers. A series of 4,7-disubstituted quinoline derivatives were found to inhibit cancer cell growth by inducing autophagy through the stabilization of the ATG5 protein. nih.gov In some cases, quinoline compounds can induce both apoptosis and autophagy simultaneously. nih.gov

Cell Cycle Regulation : The cell cycle is a fundamental process that is often dysregulated in cancer. nih.gov Compounds that interfere with cell cycle progression are valuable as anticancer agents. The maleimide derivative containing a 1-(4-chlorobenzyl) moiety was shown to affect the G2/M transition checkpoint of the cell cycle in colon carcinoma cells. mdpi.com

Insights into Molecular Binding Modes from Experimental Data

While crystal structures or detailed experimental binding data for this compound with specific targets are not available, molecular docking studies on related quinoline derivatives provide valuable insights into their likely binding modes.

Hydrophobic and Hydrogen Bonding Interactions : Molecular docking of 4-aminoquinoline derivatives into the binding site of Penicillin-Binding Protein 2a (PBP2a) from MRSA revealed key interactions. The binding was characterized by hydrophobic interactions with residues like ALA601 and ILE614, and hydrogen bonding with GLN521. mdpi.com

π-Stacking and Intercalation : The planar aromatic quinoline ring is well-suited for π-π stacking interactions with aromatic residues in protein binding pockets or for intercalation between the base pairs of DNA. nih.gov Docking studies of certain quinoline-based dihydrazone derivatives suggest they bind to DNA via partial insertion. nih.gov

Halogen Bonding : The chlorine atom on the benzyl (B1604629) group of this compound can participate in halogen bonding. In docking studies of chloro-substituted quinolines, halogen contacts with residues such as TYR519 and THR399 were observed, contributing to binding affinity. mdpi.com

Table 2: Predicted Molecular Interactions for Various Quinoline Derivatives from Docking Studies

| Compound Class | Target | Key Predicted Interactions |

|---|---|---|

| 4-Aminoquinoline Derivatives | PBP2a | Hydrophobic interactions (ALA601, ILE614), Hydrogen bonding (GLN521), Halogen contacts (TYR519) mdpi.com |

| Quinoline-based Dihydrazones | DNA | Partial insertion (intercalation) nih.gov |

| Quinoline-based NNRTIs | HIV Reverse Transcriptase | Good binding interactions within the active domain nih.gov |

Resistance Mechanisms at the Molecular Level (if applicable to quinoline class)

The extensive use of quinolone antibiotics has led to the emergence and spread of bacterial resistance, the mechanisms of which are well-understood at the molecular level. oup.comoup.com

Target-Mediated Resistance : This is the most common and clinically significant form of resistance. nih.govacs.org It arises from mutations in the genes encoding the quinolone targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.gov These mutations typically occur in a specific region of the GyrA or ParC subunit known as the quinolone resistance-determining region (QRDR). nih.gov The amino acid substitutions in this region weaken the binding affinity of the quinolone to the enzyme-DNA complex, reducing the drug's efficacy. oup.com

Plasmid-Mediated Quinolone Resistance (PMQR) : Resistance can also be acquired horizontally via plasmids. Several PMQR mechanisms have been identified:

Qnr Proteins : These proteins protect DNA gyrase and topoisomerase IV from quinolone inhibition. oup.comnih.gov They can bind to the topoisomerases, preventing the quinolone from entering and stabilizing the cleavage complex. nih.gov

AAC(6')-Ib-cr : This is a variant of an aminoglycoside acetyltransferase enzyme that can modify certain quinolones (like ciprofloxacin (B1669076) and norfloxacin) by acetylation, thereby inactivating them. oup.com

Efflux Pumps : Plasmids can carry genes for efflux pumps, such as QepA and OqxAB, which actively transport quinolones out of the bacterial cell, reducing the intracellular drug concentration. oup.com

Chromosome-Mediated Efflux and Permeability Changes : Beyond plasmid-encoded pumps, mutations in chromosomal genes can lead to the overexpression of native multidrug-resistant efflux pumps (e.g., AcrAB-TolC in Enterobacteriaceae). oup.com Additionally, downregulation or modification of outer membrane porin proteins can decrease the influx of quinolones into the bacterial cell, further contributing to reduced susceptibility. oup.com

Table 3: Summary of Molecular Resistance Mechanisms to Quinolone Antibiotics

| Mechanism Category | Specific Mechanism | Molecular Effect |

|---|---|---|

| Target Alteration | Mutations in gyrA / parC (QRDR) | Decreased quinolone binding affinity to DNA gyrase/topoisomerase IV oup.comnih.gov |

| Plasmid-Mediated (PMQR) | Qnr proteins | Protection of topoisomerase targets from quinolone action nih.gov |

| AAC(6')-Ib-cr enzyme | Acetylation and inactivation of certain quinolones oup.com | |

| QepA / OqxAB pumps | Active efflux of quinolones from the cell oup.com | |

| Decreased Accumulation | Chromosomal efflux pump overexpression | Increased active efflux of quinolones oup.com |

| Reduced porin expression | Decreased passive influx of quinolones into the cell oup.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. Such studies on quinoline (B57606) derivatives help in understanding their stability, reactivity, and electronic characteristics.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are employed to analyze the electronic structure of quinoline derivatives. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. researchgate.netaimspress.com A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. researchgate.netnih.gov

For instance, in related quinoline compounds, the distribution of HOMO and LUMO orbitals reveals potential sites for electrophilic and nucleophilic attacks. mdpi.com The energy of these frontier orbitals is indicative of the molecule's ability to donate or accept electrons. aimspress.com This information is vital for predicting how 4-((4-chlorobenzyl)oxy)quinoline might interact with other molecules. The presence of electron-withdrawing or -donating groups on the quinoline or benzyl (B1604629) rings can significantly influence the electronic distribution and, consequently, the reactivity of the compound. nih.gov

| Computational Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic reactions. researchgate.net |

Molecular Docking Simulations to Elucidate Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the interactions between a ligand, such as this compound, and a protein target.

Ligand-Protein Interaction Profiling

Docking studies on quinoline derivatives have revealed various types of interactions that contribute to the stability of the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govrsc.org For example, in studies with quinoline analogues, hydrogen bonds were observed between the ligand and amino acid residues like SER118, ARG98, and GLY120. nih.gov The quinoline core itself can participate in hydrophobic interactions within the binding pocket of a protein. mdpi.com The specific interactions depend on the nature of the protein's active site and the functional groups present on the ligand.

Identification of Key Residues for Interaction

Through molecular docking, specific amino acid residues that are crucial for the binding of quinoline derivatives have been identified. In various studies on related compounds, residues such as GLY120, ARG98, and SER118 have been shown to form key hydrogen bonds. nih.gov Hydrophobic interactions with residues like PRO124, VAL97, and ASP122 have also been noted. nih.gov The identification of these key residues is fundamental for understanding the mechanism of action and for the rational design of more potent and selective molecules. nih.gov

| Interaction Type | Key Amino Acid Residues (Examples from related quinoline studies) |

| Hydrogen Bonding | SER118, ARG98, GLY120 nih.gov |

| Hydrophobic Interactions | PRO124, VAL97, ASP122, PRO123 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net

Development of Predictive Models for Molecular Activity

QSAR models are developed using a series of related compounds to predict the activity of new, untested molecules. For quinoline derivatives, QSAR studies have been employed to build models that can predict their potential efficacy, for instance, as antimalarial or anticancer agents. researchgate.netnih.govresearchgate.net These models are built using various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. researchgate.net

The development of robust and validated QSAR models involves selecting appropriate descriptors and using statistical methods like multiple linear regression or partial least squares. researchgate.net For example, a 3D-QSAR model for quinazoline-4(3H)-one analogs was developed with good internal and external validation, indicating its predictive power. nih.gov Such models can guide the synthesis of new derivatives of this compound with potentially enhanced biological activity. nih.govmdpi.com

| QSAR Model Component | Description |

| Molecular Descriptors | Numerical values that encode the chemical information of a molecule, including electronic, topological, and geometric properties. researchgate.net |

| Statistical Method | Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to correlate descriptors with biological activity. researchgate.net |

| Model Validation | Internal and external validation techniques are used to assess the robustness and predictive ability of the QSAR model. nih.gov |

Descriptor Analysis for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com This method relies on the calculation of molecular descriptors, which are numerical values that characterize the molecule. researchgate.net For a compound like this compound, these descriptors can provide deep mechanistic insights into how its specific features contribute to its potential biological function.

The process involves generating a set of descriptors for the molecule and then building a mathematical model to relate these descriptors to an observed activity, such as inhibitory concentration (IC50). mdpi.comresearchgate.net These descriptors can be categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgtrdizin.gov.tr The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org Other electronic descriptors include atomic net charges, dipole moment, and polarizability, which are crucial for understanding electrostatic interactions with a target receptor. trdizin.gov.tr

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific conformational parameters describe how the molecule will physically fit into a binding site. trdizin.gov.tr

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, a critical factor in membrane permeability and binding affinity. The most common descriptor is the octanol-water partition coefficient (logP). trdizin.gov.tr

Topological Descriptors: These are numerical representations of the molecular structure and connectivity. mdpi.com

By analyzing a series of related 4-alkoxyquinoline derivatives, a QSAR model can reveal which properties are most influential. For instance, a model might show that electron-withdrawing groups (like the chloro group on the benzyl ring) at specific positions enhance activity, suggesting a key electronic interaction in the mechanism. nih.gov Similarly, the model could indicate that bulky substituents are detrimental, pointing to steric hindrance at the binding site. nih.gov This analysis provides a rational basis for designing new derivatives with improved potency and selectivity.

Table 1: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Category | Specific Descriptor | Potential Mechanistic Insight |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability in reactions. |

| Atomic Charges | Role in electrostatic interactions with a target. | |

| Dipole Moment | Overall polarity and interaction in a polar binding pocket. | |

| Steric | Molecular Volume | Fit and complementarity within a receptor site. |

| Surface Area | The extent of potential interaction surface with a target. | |

| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Influence of molecular branching and shape on activity. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful method for studying the physical movements of atoms and molecules over time. youtube.com For this compound, MD simulations can provide critical insights into its conformational flexibility and the dynamic nature of its interaction with a biological target, such as an enzyme or receptor. researchgate.netyoutube.com

The simulation begins with an initial 3D structure of the molecule, often complexed with its target protein, and applies Newton's laws of motion to calculate the trajectory of every atom over a set period. youtube.com This process generates a detailed movie of the molecule's behavior at an atomic level.

Key insights derived from MD simulations include:

Conformational Analysis: Molecules are not static; they are flexible and can adopt various shapes (conformations). MD simulations reveal the preferred conformations of this compound in different environments (e.g., in water or a binding pocket) and the energy barriers between these conformations. nih.gov This is crucial because the biologically active conformation may not be the lowest energy state in isolation.

Binding Stability: When simulating the compound within a protein's binding site, the stability of the complex can be assessed. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored over time. A stable RMSD suggests a stable binding mode, whereas large fluctuations might indicate an unstable interaction. arabjchem.org

Key Binding Interactions: MD trajectories can be analyzed to identify specific and persistent interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein. nih.govnih.gov This helps to understand which parts of the molecule are essential for binding. For this compound, this could highlight the importance of the quinoline nitrogen, the ether oxygen, or the chlorine atom in anchoring the molecule to its target.

Binding Free Energy Calculations: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy of the ligand to its receptor. nih.govnih.gov This provides a quantitative measure of binding affinity that can be used to compare different derivatives and guide lead optimization.

Table 2: Key Metrics from Molecular Dynamics Simulations

| Metric | Description | Insight Provided |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | Stability of the ligand in the binding site and the protein structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible or rigid regions of the ligand and protein. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between ligand and receptor. | Identifies key polar interactions responsible for binding specificity. |

| Binding Free Energy (e.g., MM-PBSA) | An estimation of the energy released upon ligand binding. | Quantifies the affinity of the compound for its target. |

Through these computational approaches, a detailed, multi-faceted understanding of this compound's structure-activity relationships can be developed, providing a solid theoretical foundation for its potential therapeutic applications.

Derivatives and Analogues of 4 4 Chlorobenzyl Oxy Quinoline

Synthesis of Novel Structural Analogues

The synthesis of novel structural analogues of 4-((4-Chlorobenzyl)oxy)quinoline has been a significant focus of research, leading to the development of diverse compounds with modified heterocyclic and linker components.

A primary strategy in the diversification of the this compound scaffold involves the introduction of various heterocyclic moieties. These additions are typically achieved through multi-step synthetic sequences, often beginning with the construction of a substituted quinoline (B57606) core. For instance, the Gould-Jacobs reaction, a classical method, utilizes the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinolin-4-one backbone. nih.gov This foundational structure can then be further functionalized.

Modern synthetic approaches have also been employed to introduce heterocyclic systems. N-heterocyclic carbene (NHC)-catalyzed reactions have proven effective in the synthesis of quinolin-4-ones. nih.govmdpi.com In one example, an NHC-catalyzed reaction between an aldehyde and a bromide derivative leads to an intermediate that undergoes intramolecular heterocyclization to form the quinolin-4-one ring system. nih.govmdpi.com

Furthermore, fused heterocyclic systems have been synthesized. For example, reacting 4-hydroxyquinolin-2(1H)-ones with acenaphthoquinone in the presence of a catalyst can yield complex acenaphthylene-tetrakis-(4-hydroxyquinolin-2(1H)-ones). mdpi.com Another approach involves the reaction of 2-hydroxyaniline with diethyl malonate in polyphosphoric acid, which can lead to the formation of benzo nih.govnih.govoxazolo[3,2-a]pyridine-1-one derivatives. mdpi.com These methods allow for the incorporation of a wide range of heterocyclic structures, significantly expanding the chemical space of this compound analogues.

The following table summarizes various heterocyclic moieties that have been incorporated into the quinoline scaffold and the corresponding synthetic methods.

| Heterocyclic Moiety | Synthetic Method | Starting Materials | Reference |

| Quinolone | Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | nih.gov |

| Quinolone | NHC-Catalyzed Synthesis | Aldehyde, Bromide derivative | nih.govmdpi.com |

| Acenaphthylene-tetrakis-(4-hydroxyquinolin-2(1H)-one) | Catalytic Reaction | 4-hydroxyquinolin-2(1H)-one, Acenaphthoquinone | mdpi.com |

| Benzo nih.govnih.govoxazolo[3,2-a]pyridine-1-one | Acid-Catalyzed Cyclization | 2-hydroxyaniline, Diethyl malonate | mdpi.com |

| 4-Aminoquinoline (B48711) | Nucleophilic Aromatic Substitution | 4-Chloroquinoline (B167314), Amines | frontiersin.org |

Alterations to the benzyl-oxygen linkage in this compound represent another key area of synthetic exploration. These modifications often involve replacing the ether linkage with other functional groups or altering the benzylic portion of the molecule.

One common modification is the replacement of the oxygen atom with a nitrogen atom, leading to 4-((4-chlorobenzyl)amino)quinoline derivatives. These can be synthesized through the reaction of 4-chloroquinoline with 4-chlorobenzylamine. frontiersin.org This nucleophilic aromatic substitution can be carried out under various conditions, including conventional heating or microwave irradiation, to improve reaction times and yields. frontiersin.org

Another approach involves the complete removal of the benzyl-oxygen linker and direct functionalization of the quinoline ring at the 4-position. For example, 4-aminoquinolines can be synthesized from 4-haloquinolines via copper-catalyzed amination reactions. frontiersin.org This allows for the introduction of a variety of substituted and unsubstituted amino groups.

Furthermore, the benzylic portion itself can be modified. For instance, instead of a 4-chlorobenzyl group, other substituted benzyl (B1604629) groups or entirely different aromatic or aliphatic moieties can be attached to the oxygen or nitrogen atom at the 4-position of the quinoline ring. These modifications are typically achieved by using the appropriately substituted benzyl halide or amine in the coupling reaction.

The table below details some of the modifications made to the benzyl-oxygen linkage.

| Linkage Modification | Synthetic Approach | Key Reagents | Reference |

| Amino Linkage (C-N) | Nucleophilic Aromatic Substitution | 4-Chloroquinoline, 4-Chlorobenzylamine | frontiersin.org |

| Direct C-N Bond | Copper-Catalyzed Amination | 4-Haloquinoline, Amine | frontiersin.org |

| Varied Benzylic Group | Williamson Ether Synthesis or Buchwald-Hartwig Amination | 4-Hydroxy/Aminoquinoline, Substituted Benzyl Halide | mdpi.com |

Comparative Analysis of Synthetic Pathways and Yields

A variety of synthetic routes have been developed for quinolin-4-one derivatives, each with its own advantages regarding reaction conditions and yields. Classical methods like the Gould-Jacobs and Conrad-Limpach reactions have been foundational. nih.gov The Gould-Jacobs reaction, involving the condensation of anilines with diethyl ethoxymethylenemalonate followed by thermal cyclization, is a well-established method. nih.gov The Conrad-Limpach synthesis, on the other hand, typically involves the reaction of anilines with β-ketoesters.

More contemporary methods often offer milder reaction conditions and improved yields. For instance, the Biere-Seelen synthesis, which starts with the Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, provides a pathway to quinolin-4-ones. nih.gov Transition-metal-catalyzed reactions have also emerged as powerful tools. nih.gov For example, palladium-catalyzed carbonylative Sonogashira/cyclization sequences allow for the synthesis of functionalized 4-quinolones from 2-iodoanilines and alkynes. organic-chemistry.org

Microwave-assisted organic synthesis has also been applied to the production of 4-hydroxy-2-quinolone analogues, often leading to reduced reaction times and good yields (51-71%) using catalysts like bismuth chloride. nih.gov N-heterocyclic carbene (NHC)-catalyzed syntheses have also been reported, providing another modern alternative. nih.gov

The following table provides a comparative overview of different synthetic pathways to quinolin-4-one derivatives.

| Synthetic Pathway | Starting Materials | Catalyst/Conditions | Typical Yields | Reference |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization | Variable | nih.gov |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | Thermal cyclization | Variable | nih.gov |

| Biere-Seelen Synthesis | Methyl anthranilate, Dimethyl acetylenedicarboxylate | Strong base | Moderate to Good | nih.gov |

| Palladium-Catalyzed Carbonylative Cyclization | 2-Iodoaniline (B362364), Alkyne | Palladium catalyst, CO source | Good | organic-chemistry.org |

| Microwave-Assisted Synthesis | β-Enaminone, Diethyl malonate | Bismuth chloride, Microwave | 51-71% | nih.gov |

| NHC-Catalyzed Synthesis | Aldehyde, Bromide derivative | N-Heterocyclic carbene | Good | nih.gov |

Mechanistic Studies on Structural Variants

The mechanisms underlying the formation of quinolin-4-one structural variants have been the subject of detailed investigation. In the NHC-catalyzed synthesis of quinolin-4-ones, the proposed mechanism begins with the nucleophilic attack of the carbene on an aldehyde, forming a Breslow intermediate. nih.govmdpi.com This is followed by a proton transfer to generate a homoenolate, which then attacks a bromide to form an adduct. This adduct subsequently undergoes intramolecular heterocyclization and dehydration to yield the final quinolin-4-one product. nih.govmdpi.com

For transition-metal-free oxidative cyclization reactions, such as the synthesis of 4-quinolones from alkynes and isatins, the mechanism is believed to involve the formation of an intermediate through the reaction of the two starting materials, followed by an intramolecular cyclization and subsequent oxidation to afford the quinolone ring system. organic-chemistry.org

In the case of palladium-catalyzed dehydrogenative aromatization for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones, the mechanism likely involves the coordination of the palladium catalyst to the substrate, followed by a series of oxidative addition, reductive elimination, and dehydrogenation steps to form the aromatic 4-aminoquinoline product. frontiersin.org

Mechanistic studies on the Biere-Seelen synthesis suggest that the initial Michael addition of dimethyl acetylenedicarboxylate to methyl anthranilate forms an enaminoester intermediate. mdpi.com This intermediate then undergoes a base-mediated intramolecular cyclization, likely a Dieckmann-type condensation, to form the quinolin-4-one ring system. mdpi.com

Understanding these reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and designing new synthetic routes to novel structural variants of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of quinoline (B57606) derivatives has evolved significantly from classical methods. Modern organic synthesis now offers a variety of strategies to construct the quinoline core and introduce functional groups with high efficiency and selectivity.

Future efforts in synthetic chemistry will likely focus on the development of even more sophisticated and sustainable methods. The use of microwave-assisted synthesis, for example, has already demonstrated the ability to shorten reaction times and improve yields for 4-aminoquinoline (B48711) derivatives. The exploration of continuous flow chemistry could offer further advantages in terms of scalability, safety, and process control for the production of quinoline-based compounds.

Furthermore, the development of novel catalytic systems is a key area of interest. This includes the use of earth-abundant metal catalysts to replace precious metals in cross-coupling reactions, as well as the design of enantioselective catalysts to produce single-enantiomer quinoline derivatives, which can have significant implications for biological activity and safety.

A promising area of research is the use of multi-component reactions (MCRs) for the one-pot synthesis of complex quinoline scaffolds. These reactions offer high atom economy and allow for the rapid generation of diverse libraries of compounds for biological screening.

Key Areas for Future Synthetic Research:

Green Chemistry Approaches: Continued development of microwave-assisted, ultrasound-promoted, and flow chemistry methods.

Advanced Catalysis: Exploration of novel, more sustainable, and enantioselective catalytic systems.

Multi-Component Reactions: Design of new MCRs for the efficient construction of diverse quinoline libraries.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. These approaches provide valuable insights into the interactions between small molecules and their biological targets, guiding the design of more potent and selective compounds.

For the quinoline scaffold, computational methods can be employed to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to study the mechanisms of synthetic reactions, enabling the optimization of reaction conditions for improved yield and selectivity.

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features of quinoline derivatives that are responsible for their biological activity. This information can then be used to design new compounds with enhanced potency.

Identify and Characterize Binding Sites: Molecular docking and molecular dynamics simulations can be used to predict how quinoline derivatives bind to their biological targets, such as enzymes or receptors. This provides a detailed understanding of the intermolecular interactions that govern binding affinity and selectivity.

The integration of artificial intelligence and machine learning algorithms with computational chemistry holds immense potential for accelerating the discovery of new quinoline-based drugs. These approaches can be used to analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds.

Exploration of New Molecular Targets and Pathways for Quinoline Scaffold

The quinoline scaffold has demonstrated a remarkable ability to interact with a wide range of biological targets, leading to its use in treating various diseases, including malaria, cancer, and bacterial infections. However, there are still many unexplored molecular targets and pathways that could be modulated by quinoline derivatives.

Future research should focus on identifying and validating new biological targets for the quinoline scaffold. This can be achieved through a combination of approaches, including:

Phenotypic Screening: Screening libraries of quinoline derivatives in cell-based assays to identify compounds with desired biological effects. The molecular targets of the "hit" compounds can then be identified using techniques such as chemical proteomics.

Target-Based Screening: Screening quinoline libraries against specific biological targets that are known to be involved in disease pathogenesis.

Chemogenomics: Analyzing the interactions between large sets of small molecules and proteins to identify new drug-target relationships.

A particularly interesting avenue for future research is the exploration of quinoline derivatives as modulators of protein-protein interactions (PPIs), which are often considered "undruggable" targets. The planar and rigid nature of the quinoline scaffold may be well-suited for disrupting these interactions.

Rational Design of Next-Generation Quinoline Derivatives Based on SAR and MOA

The wealth of information available on the structure-activity relationships (SAR) and mechanisms of action (MOA) of existing quinoline derivatives provides a solid foundation for the rational design of next-generation compounds with improved properties.

For example, SAR studies of antimalarial 4-aminoquinolines have revealed the importance of the 7-chloro substituent and the nature of the side chain at the 4-position for activity. This knowledge can be used to design new analogs with enhanced potency against drug-resistant strains of malaria.

Similarly, understanding the MOA of quinoline-based anticancer agents, which often involves the inhibition of topoisomerases or protein kinases, can guide the development of more selective and less toxic drugs.

Future rational drug design efforts will benefit from:

High-Throughput Screening: To rapidly evaluate the biological activity of newly designed compounds.

Structural Biology: To obtain high-resolution crystal structures of quinoline derivatives bound to their targets, providing a detailed blueprint for structure-based drug design.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To optimize the drug-like properties of new quinoline derivatives, ensuring that they have appropriate absorption, distribution, metabolism, and excretion (ADME) profiles.

By integrating these approaches, it will be possible to design and develop next-generation quinoline derivatives with superior efficacy, selectivity, and safety profiles for a wide range of therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.